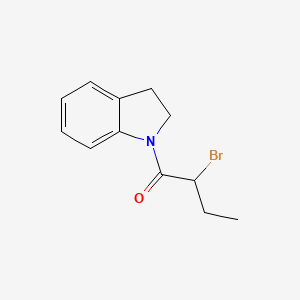

1-(2-Bromobutanoyl)indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(2-Bromobutanoyl)indoline is a derivative of indoline, a bicyclic structure composed of a benzene ring fused to a pyrrolidine ring. This compound is of interest due to its potential as an intermediate in the synthesis of various heterocyclic compounds, which are prominent in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of indoline derivatives can be achieved through various methods. For instance, the synthesis of 2-bromoaryl-1H-indoles, which are structurally related to this compound, can be performed using copper-catalyzed cascade reactions with aldehydes and aqueous ammonia, as demonstrated in the regioselective synthesis of indolo[1,2-c]quinazolines and 11H-indolo[3,2-c]quinolines . Another related synthesis involves the reaction of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides under transition-metal-free conditions to yield 2-bromo(chloro)-3-selenyl(sulfenyl)indoles . Additionally, the coupling of 1-alkynes with vinyl iodides and 2-bromotrifluoroacetanilides catalyzed by CuI/amino acid can lead to substituted indoles . These methods highlight the versatility and regioselectivity achievable in the synthesis of indoline derivatives.

Molecular Structure Analysis

The molecular structure of this compound would consist of an indoline core with a 2-bromobutanoyl substituent. The presence of the bromine atom in the substituent is significant as it can act as a good leaving group in further chemical reactions, making the compound a valuable synthetic intermediate. The indoline moiety itself is a rigid structure that can influence the overall reactivity and orientation of reactions involving the compound.

Chemical Reactions Analysis

Indoline derivatives can undergo various chemical reactions, leveraging the reactivity of the indole ring and the substituents attached to it. For example, the bromine atom in the 2-bromobutanoyl group can facilitate nucleophilic substitution reactions, which can be used to introduce various other functional groups. The indoline ring can also participate in electrophilic aromatic substitution reactions, given the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by both the indoline ring and the 2-bromobutanoyl substituent. The presence of the bromine atom is likely to increase the molecular weight and density of the compound compared to unsubstituted indoline. The compound's solubility in organic solvents would be determined by the nature of the substituent, with the potential for moderate to good solubility in polar aprotic solvents like DMSO. The boiling and melting points would be specific to the compound and could be determined experimentally. The reactivity of the compound would be influenced by the electron-rich nature of the indoline ring and the presence of the electrophilic bromine atom, which could undergo various chemical transformations .

Mecanismo De Acción

Target of Action

1-(2-Bromobutanoyl)indoline is a derivative of indoline, a class of compounds that have been found to have significant biological applications . The primary targets of indoline derivatives are often multiple receptors, to which they bind with high affinity . In the case of certain indoline derivatives, they have shown protective effects against H2O2-induced death of RAW 264.7 cells and have exhibited binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) .

Mode of Action

Indoline derivatives generally interact with their targets by binding to them, which can result in changes in the function of the target . For instance, some indoline derivatives have been found to exert neuroprotective effects and lower the secretion of inflammatory cytokines .

Biochemical Pathways

Indole derivatives, including this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways, including those involved in inflammation and neuronal damage

Result of Action

Certain indoline derivatives have been found to have significant protective effects against neuronal damage and inflammation . They have also been found to have potential therapeutic applications in the treatment of ischemic stroke .

Propiedades

IUPAC Name |

2-bromo-1-(2,3-dihydroindol-1-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-2-10(13)12(15)14-8-7-9-5-3-4-6-11(9)14/h3-6,10H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHAKDWYZMWANQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC2=CC=CC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)